Physicochemical Profile: Bromo vs Chloro Analog
When replacing a functional group during a medicinal chemistry optimization campaign, similarity metrics are critical for maintaining drug-like properties. 5-Bromo-4-methylpyrimidine-2-carbonitrile [1] and its 5-chloro analog, 5-Chloro-4-methylpyrimidine-2-carbonitrile, exhibit high structural similarity but key differences in lipophilicity. This evidence is based on a class-level inference using predicted properties, which can influence pharmacokinetic parameters like LogP and molecular weight.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (cLogP) and Molecular Weight |
|---|---|
| Target Compound Data | cLogP: 1.3; Molecular Weight: 198.02 g/mol [1] |
| Comparator Or Baseline | 5-Chloro-4-methylpyrimidine-2-carbonitrile (Inferred from standard halogen contributions: a 5-Cl substituent typically reduces cLogP by ~0.6-0.8 units compared to a 5-Br substituent). |
| Quantified Difference | Estimated ΔcLogP ≈ +0.6 to 0.8 log units (5-Br vs 5-Cl); Molecular Weight difference: +44.5 Da. |
| Conditions | Predicted using XLogP3 (PubChem). |
Why This Matters
The choice between a bromo and chloro intermediate allows medicinal chemists to fine-tune molecular lipophilicity, a key determinant of solubility and metabolic stability, without altering the core scaffold.
- [1] PubChem. (2025). 5-Bromo-4-methylpyrimidine-2-carbonitrile. Computed Properties. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/13860977 View Source
